molecular formula C11H15N3O3 B4558190 2,2-dimethyl-N-(5-nitro-2-pyridinyl)butanamide

2,2-dimethyl-N-(5-nitro-2-pyridinyl)butanamide

Cat. No.: B4558190
M. Wt: 237.25 g/mol
InChI Key: ZBZAHIHDHNEOTG-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(5-nitro-2-pyridinyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a butanamide structure with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(5-nitro-2-pyridinyl)butanamide typically involves the nitration of a pyridine derivative followed by amide formation. One common method includes the following steps:

    Nitration: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Amide Formation: The nitrated pyridine is then reacted with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(5-nitro-2-pyridinyl)butanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 2,2-dimethyl-N-(5-amino-2-pyridinyl)butanamide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: 2,2-dimethylbutanoic acid and 5-nitro-2-pyridinamine.

Scientific Research Applications

2,2-dimethyl-N-(5-nitro-2-pyridinyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(5-nitro-2-pyridinyl)butanamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may target specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-N-(2-pyridinyl)butanamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2,2-dimethyl-N-(5-chloro-2-pyridinyl)butanamide:

    2,2-dimethyl-N-(5-methyl-2-pyridinyl)butanamide: The presence of a methyl group instead of a nitro group can alter the compound’s properties and uses.

Uniqueness

2,2-dimethyl-N-(5-nitro-2-pyridinyl)butanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The nitro group can participate in various reactions, including reduction and substitution, making the compound versatile for different applications.

Properties

IUPAC Name

2,2-dimethyl-N-(5-nitropyridin-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-4-11(2,3)10(15)13-9-6-5-8(7-12-9)14(16)17/h5-7H,4H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZAHIHDHNEOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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